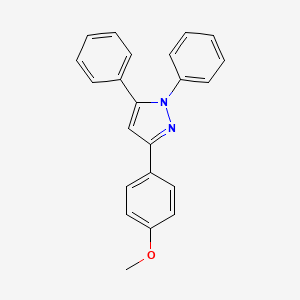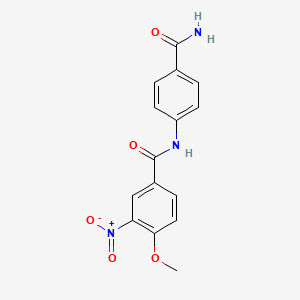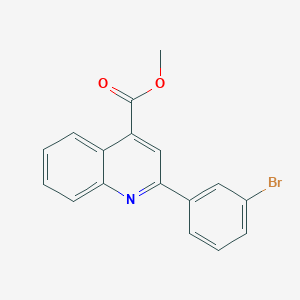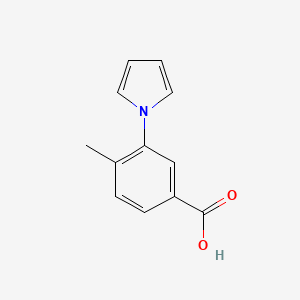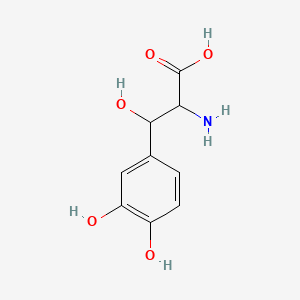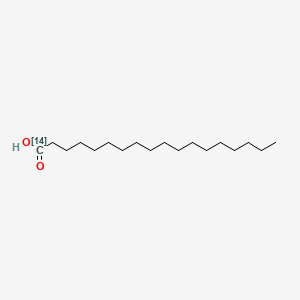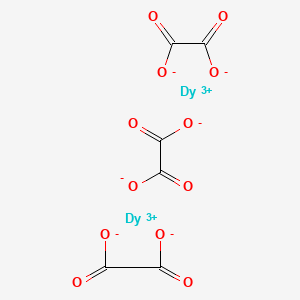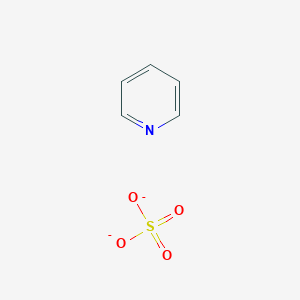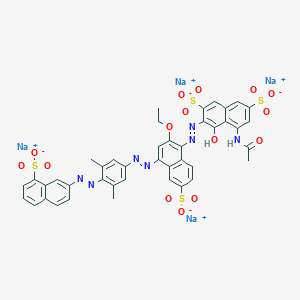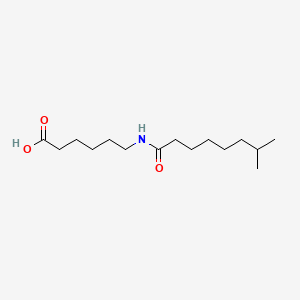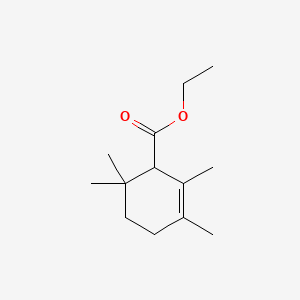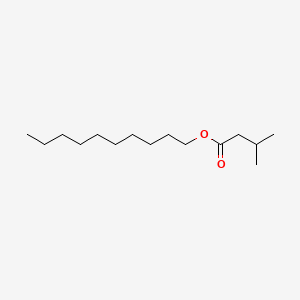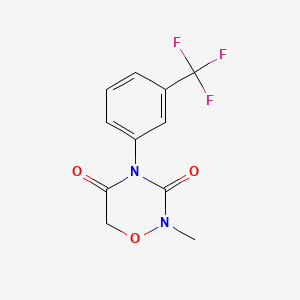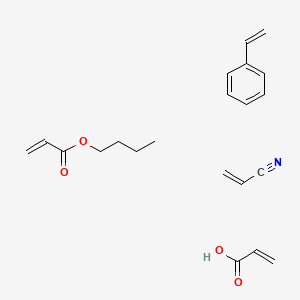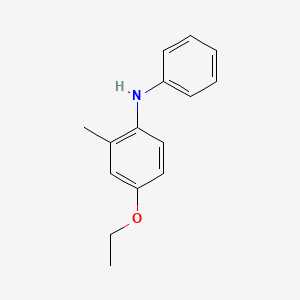
4-Ethoxy-N-phenyl-o-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-N-phenyl-o-toluidine, also known as 4-ethoxy-2-methyl-N-phenylaniline, is an organic compound with the molecular formula C15H17NO. This compound is characterized by the presence of an ethoxy group (-OCH2CH3) attached to the fourth position of the phenyl ring, a phenyl group attached to the nitrogen atom, and a methyl group at the ortho position relative to the nitrogen. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-N-phenyl-o-toluidine typically involves the reaction of 4-ethoxyaniline with o-toluidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) and a solvent such as ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The product is then purified through distillation or recrystallization techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-N-phenyl-o-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amines or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOEt in ethanol under reflux.
Major Products Formed:
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Compounds with different alkoxy or aryloxy groups.
Scientific Research Applications
4-Ethoxy-N-phenyl-o-toluidine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-phenyl-o-toluidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate the function of receptors related to cell proliferation and apoptosis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methoxy-N-phenyl-o-toluidine: Similar structure with a methoxy group instead of an ethoxy group.
4-Ethoxy-N-phenyl-m-toluidine: Similar structure with the ethoxy group at the meta position.
4-Ethoxy-N-phenyl-p-toluidine: Similar structure with the ethoxy group at the para position.
Uniqueness: 4-Ethoxy-N-phenyl-o-toluidine is unique due to the specific positioning of the ethoxy and methyl groups, which can influence its reactivity, stability, and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
41570-56-3 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
4-ethoxy-2-methyl-N-phenylaniline |
InChI |
InChI=1S/C15H17NO/c1-3-17-14-9-10-15(12(2)11-14)16-13-7-5-4-6-8-13/h4-11,16H,3H2,1-2H3 |
InChI Key |
YGLYYWZISFBCPU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC2=CC=CC=C2)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC2=CC=CC=C2)C |
Key on ui other cas no. |
41570-56-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


